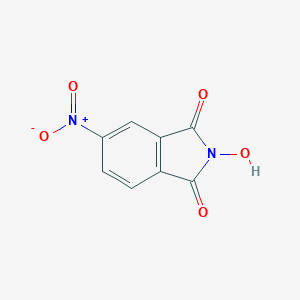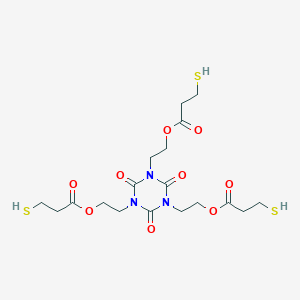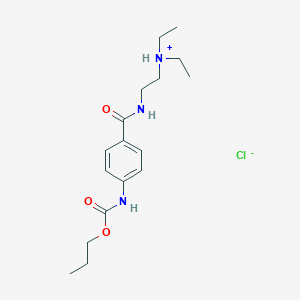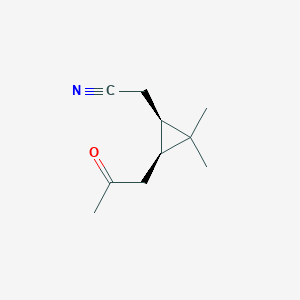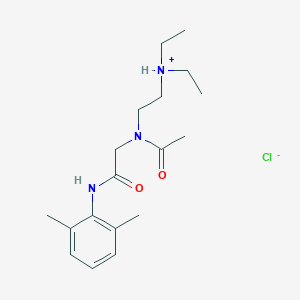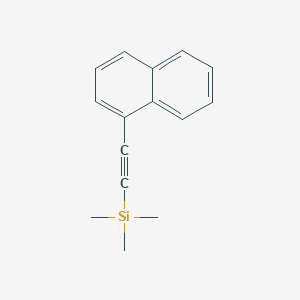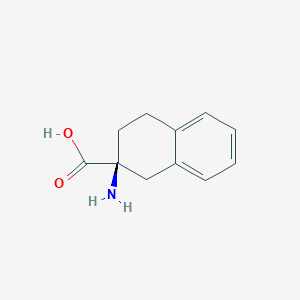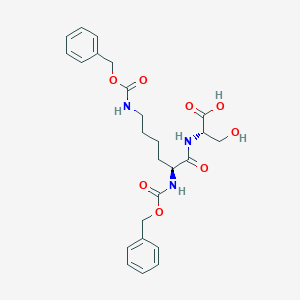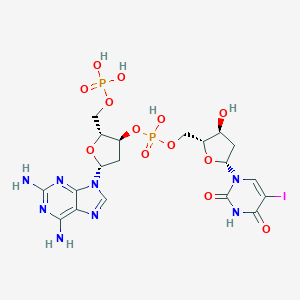
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) (poly(Ade5IdU)) is a synthetic nucleic acid analogue that has gained significant attention in recent years due to its potential applications in the field of molecular biology and biotechnology. It is a polymer composed of alternating 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers joined by phosphodiester bonds.
Mécanisme D'action
Poly(Ade5IdU) is a structural analogue of DNA that can interact with DNA-binding proteins, such as transcription factors and enzymes involved in DNA replication and repair. It can also hybridize with complementary DNA and RNA sequences. The incorporation of 5-iododeoxyuridine into the polymer enhances its binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions.
Biochemical and Physiological Effects:
Poly(Ade5IdU) has been shown to have minimal toxicity and does not induce significant immune responses in vitro and in vivo. It has been reported to inhibit DNA replication and transcription in a sequence-specific manner. It has also been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Poly(Ade5IdU) has several advantages over other nucleic acid analogues. It has a high binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions. It is also stable under a wide range of experimental conditions and is resistant to nuclease degradation. However, the synthesis of poly(Ade5IdU) is challenging and requires specialized equipment and expertise. It is also relatively expensive compared to other nucleic acid analogues.
Orientations Futures
There are several future directions for the development and application of poly(Ade5IdU). One potential direction is the development of poly(Ade5IdU)-based biosensors for the detection of DNA and RNA sequences. Another direction is the use of poly(Ade5IdU) as a therapeutic agent for cancer treatment. Further studies are also needed to investigate the potential applications of poly(Ade5IdU) in gene therapy, DNA repair, and epigenetics.
Conclusion:
In conclusion, poly(Ade5IdU) is a synthetic nucleic acid analogue with significant potential in the field of molecular biology and biotechnology. Its unique properties make it a useful tool for studying DNA-protein interactions, DNA replication, transcription, and translation. Further research is needed to fully explore its potential applications and to overcome the challenges associated with its synthesis and characterization.
Méthodes De Synthèse
The synthesis of poly(Ade5IdU) involves the polymerization of 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers using phosphoramidite chemistry. The resulting polymer is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product. The final product is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
Applications De Recherche Scientifique
Poly(Ade5IdU) has a wide range of applications in the field of molecular biology and biotechnology. It has been used as a tool for studying DNA-protein interactions, DNA replication, transcription, and translation. It has also been used in the development of biosensors, gene delivery systems, and therapeutic agents.
Propriétés
Numéro CAS |
104576-78-5 |
|---|---|
Nom du produit |
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
Formule moléculaire |
C19H25IN8O13P2 |
Poids moléculaire |
762.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
Clé InChI |
WJUYKRRVWABHPS-LSUSWQKBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Autres numéros CAS |
104576-78-5 |
Synonymes |
PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



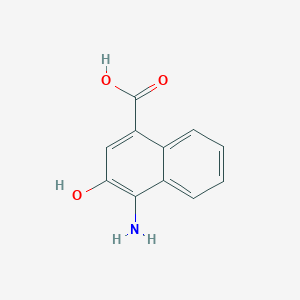
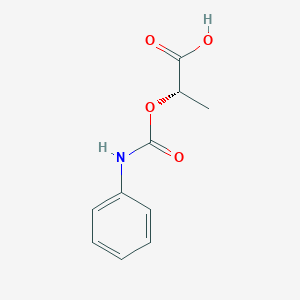
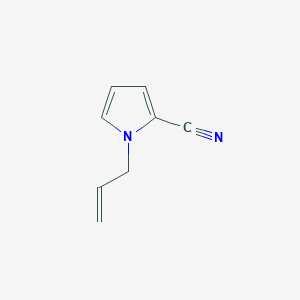
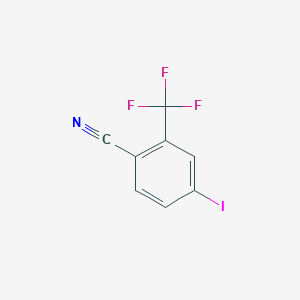
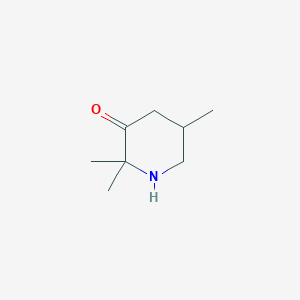
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
